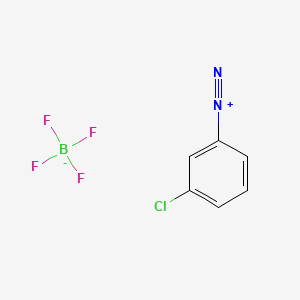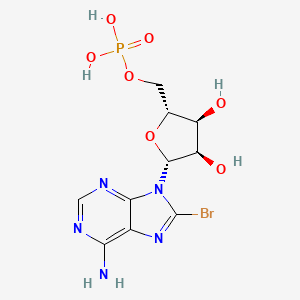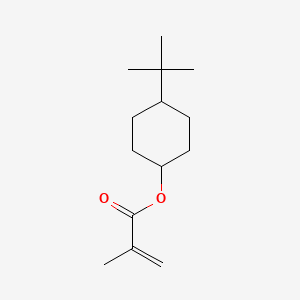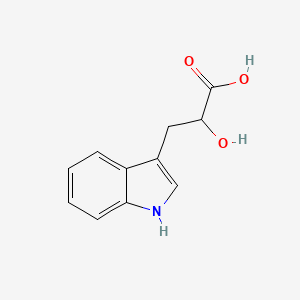
2,6-Dibromo-4-cyanopyridine
説明
“2,6-Dibromo-4-cyanopyridine” is a heterocyclic compound . It has the molecular formula C6H2Br2N2 .
Synthesis Analysis
The synthesis of cyanopyridines has been investigated for the controlled synthesis of cocrystals by applying the pKa rule . Cocrystals were designed with oxalic, glutaric, and adipic acids and analyzed by single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4-cyanopyridine” consists of a pyridine ring substituted with two bromine atoms and a cyano group . The exact position of these substituents on the pyridine ring can influence the molecule’s properties .
Chemical Reactions Analysis
Cyanopyridines are reduced at low potentials in organic solvents, making them a promising class of molecules for anolytes for nonaqueous redox-flow batteries (RFBs) . Quantum computations suggest that properly placed phenyl and methyl substituents shift the reduction potentials even lower than those of the parent cyanopyridines and prevent dimerization of the radical anions .
科学的研究の応用
Catalytic Protodeboronation
2,6-Dibromo-4-cyanopyridine is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Azo Disperse Dyes
2,6-Dibromo-4-cyanopyridine is an important intermediate in the synthesis of azo disperse dyes . A green process has been developed for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using 2:1 bromide–bromate salts under an aqueous acidic medium at ambient conditions .
Formal Total Synthesis
The protodeboronation process involving 2,6-Dibromo-4-cyanopyridine has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Organic Synthesis
Organoboron compounds are highly valuable building blocks in organic synthesis . The protodeboronation process involving 2,6-Dibromo-4-cyanopyridine can be used to access these B-building blocks .
Functionalizing Deboronation
In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . The use of 2,6-Dibromo-4-cyanopyridine in this process can help to overcome this challenge .
Hydromethylation Sequence
The hydromethylation sequence involving 2,6-Dibromo-4-cyanopyridine was applied to methoxy protected (−)-Δ8-THC and cholesterol .
将来の方向性
Cyanopyridines, including “2,6-Dibromo-4-cyanopyridine”, are gaining increasing attention in the scientific and industrial communities. They are being explored for their potential in nonaqueous redox flow batteries (RFBs), with the aim of achieving inexpensive large-scale electrical energy storage .
作用機序
Target of Action
The primary target of 2,6-Dibromo-4-cyanopyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2,6-Dibromo-4-cyanopyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2,6-Dibromo-4-cyanopyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in the formation of carbon–carbon bonds .
Result of Action
The result of 2,6-Dibromo-4-cyanopyridine’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the scope of possible reactions and products in organic synthesis .
Action Environment
The action of 2,6-Dibromo-4-cyanopyridine is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its readiness for preparation also contribute to its efficacy . .
特性
IUPAC Name |
2,6-dibromopyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDCLINNOKFXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356208 | |
| Record name | 2,6-DIBROMO-4-CYANOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-cyanopyridine | |
CAS RN |
408352-58-9 | |
| Record name | 2,6-DIBROMO-4-CYANOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromopyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



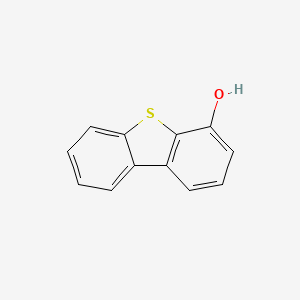



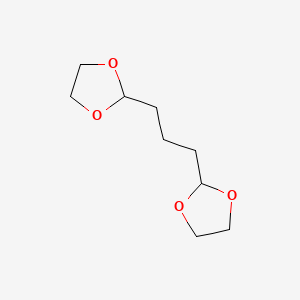
![2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B1594679.png)
